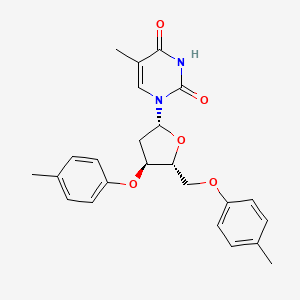
Benzyl 2-(2-(ethylthio)pyridin-3-yl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-(2-(ethylthio)pyridin-3-yl)pyrrolidine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic building blocks. It contains a pyrrolidine ring, a pyridine ring, and an ethylthio group, making it a versatile molecule for various chemical applications. This compound is often used in pharmaceutical research and development due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(2-(ethylthio)pyridin-3-yl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate halogenated pyridine derivatives.
Addition of the Ethylthio Group: The ethylthio group is added via a nucleophilic substitution reaction, where an ethylthiol reacts with a suitable leaving group on the pyridine ring.
Formation of the Carboxylate Group: The carboxylate group is introduced through esterification, where a carboxylic acid reacts with benzyl alcohol in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 2-(2-(ethylthio)pyridin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to a piperidine ring using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Piperidine derivatives.
Substitution: Various benzyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl 2-(2-(ethylthio)pyridin-3-yl)pyrrolidine-1-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Benzyl 2-(2-(ethylthio)pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl 2-(2-(methylthio)pyridin-3-yl)pyrrolidine-1-carboxylate
- Benzyl 2-(2-(propylthio)pyridin-3-yl)pyrrolidine-1-carboxylate
- Benzyl 2-(2-(butylthio)pyridin-3-yl)pyrrolidine-1-carboxylate
Uniqueness
Benzyl 2-(2-(ethylthio)pyridin-3-yl)pyrrolidine-1-carboxylate is unique due to the presence of the ethylthio group, which imparts specific chemical and biological properties. This compound’s structural features allow for diverse chemical modifications, making it a valuable tool in various research and industrial applications.
Eigenschaften
Molekularformel |
C19H22N2O2S |
|---|---|
Molekulargewicht |
342.5 g/mol |
IUPAC-Name |
benzyl 2-(2-ethylsulfanylpyridin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H22N2O2S/c1-2-24-18-16(10-6-12-20-18)17-11-7-13-21(17)19(22)23-14-15-8-4-3-5-9-15/h3-6,8-10,12,17H,2,7,11,13-14H2,1H3 |
InChI-Schlüssel |
VJVRAXOAIBIXFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=C(C=CC=N1)C2CCCN2C(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(1S,6R)-6-iodo-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B11826285.png)
![(3aR,4R,5R,6aS)-5-((tetrahydro-2H-pyran-2-yl)oxy)-4-((3R,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B11826302.png)

![1-{5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11826312.png)
![1-[(1-Oxotetracosyl)oxy]-2,5-pyrrolidinedione](/img/structure/B11826316.png)
![(3S,5aS,8aR)-3-((benzyloxy)methyl)-5a,6,7,8-tetrahydro-1H,3H-azirino[1,2-a]cyclopenta[b]pyridine](/img/structure/B11826324.png)






